N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide
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Overview
Description
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a benzimidazole core linked to a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using 2-methylpropyl halide in the presence of a base such as potassium carbonate.
Coupling with Pyridine Carboxamide: The final step involves coupling the alkylated benzimidazole with pyridine-3-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites, making it a candidate for drug development targeting enzymes involved in diseases.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They are studied for their anti-inflammatory, antimicrobial, and anticancer properties, with some showing promising results in preclinical trials.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridine carboxamide group enhances binding affinity and specificity, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-2-carboxamide
- N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-4-carboxamide
- N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-3-carboxamide
Uniqueness
Compared to similar compounds, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide exhibits unique properties due to the specific positioning of the carboxamide group on the pyridine ring. This positioning influences its binding interactions and reactivity, making it particularly effective in certain applications, such as enzyme inhibition and material science.
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O/c1-13(2)12-22-16-8-4-3-7-15(16)21-17(22)11-20-18(23)14-6-5-9-19-10-14/h3-10,13H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
IEGLPFQDVRGTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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